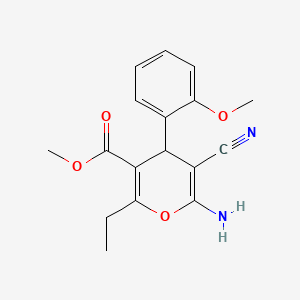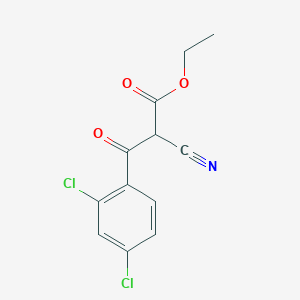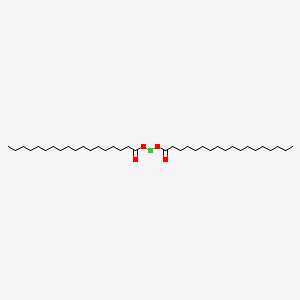
Pyridine, 3-ethyl-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,6-dimethylpyridine: is an organic compound with the molecular formula C9H13N . It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,6-dimethylpyridine typically involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source. This reaction yields a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation to form the desired compound .
Industrial Production Methods: Industrial production of 3-Ethyl-2,6-dimethylpyridine involves the reaction of formaldehyde, acetone, and ammonia. This method is efficient and yields the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,6-diformylpyridine.
Substitution: It can participate in substitution reactions, particularly in the formation of silyl ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air or oxygen.
Substitution: Reagents such as silyl chlorides are used in the formation of silyl ethers.
Major Products:
Oxidation: 2,6-diformylpyridine.
Substitution: Silyl ethers.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,6-dimethylpyridine involves its basic and nucleophilic properties. The presence of ethyl and methyl groups on the pyridine ring influences its reactivity and interaction with other molecules. The compound can act as a base in various chemical reactions, facilitating the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylpyridine:
3,5-Dimethylpyridine: Another dimethyl-substituted pyridine with different substitution positions.
Uniqueness: 3-Ethyl-2,6-dimethylpyridine is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl-substituted pyridines.
Eigenschaften
CAS-Nummer |
23580-52-1 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
3-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-6-5-7(2)10-8(9)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
VSLXJOHTVOZTNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
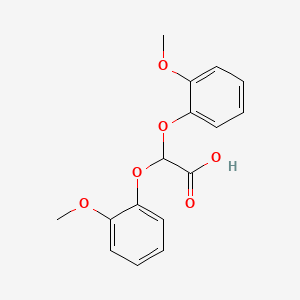
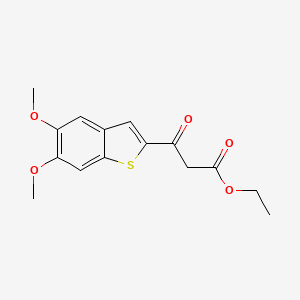

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)

